molecular formula C8H15N3 B2528561 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile CAS No. 1342703-78-9

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Cat. No.: B2528561
CAS No.: 1342703-78-9
M. Wt: 153.229
InChI Key: YCLVKDRZRVMKBU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperazine derivative that has been synthesized through various methods and has shown promising results in various applications.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Sa̧czewski et al. (2006) described the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles with significant anticancer activity against melanoma MALME-3 M cell line. This indicates the potential of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile derivatives in developing anticancer drugs Sa̧czewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). European Journal of Medicinal Chemistry.

Antimicrobial Agents

Zaidi et al. (2021) synthesized novel derivatives with potential antimicrobial properties, demonstrating the versatility of this compound in creating compounds that could serve as potent alternatives to conventional medicines Zaidi, Z., Amudharaj, M., Anusuya, V., Sujatha, G., & Balaji, G. L. (2021). Rasayan Journal of Chemistry.

Polymerization Rate Increase

Gamez et al. (2001) found that acetonitrile, related to the compound , significantly increases the polymerization rate of 2,6-dimethylphenol, highlighting its potential in enhancing polymer production processes Gamez, P., Simons, C., Steensma, R. H., Driessen, W. L., Challa, G., & Reedijk, J. (2001). European Polymer Journal.

Photophysical Properties in Lanthanide Complexes

Piguet et al. (1996) explored the use of acetonitrile in forming heterodinuclear complexes with lanthanides, revealing insights into the structural and photophysical properties of such complexes. This underscores the importance of this compound in the development of materials with specific optical characteristics Piguet, C., Bünzli, J., Bernardinelli, G., Hopfgartner, G., Petoud, S., & Schaad, O. (1996). Journal of the American Chemical Society.

Supramolecular Chemistry

Research by Olejniczak and Katrusiak (2008) on the structural rearrangement of acetonitrile phases under pressure emphasizes the compound's role in understanding and manipulating molecular interactions in supramolecular chemistry Olejniczak, A., & Katrusiak, A. (2008). The Journal of Physical Chemistry. B.

Properties

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVKDRZRVMKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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